molecular formula C5H8O5 B12889512 3,4-Dihydroxytetrahydrofuran-3-carboxylic acid

3,4-Dihydroxytetrahydrofuran-3-carboxylic acid

Cat. No.: B12889512
M. Wt: 148.11 g/mol
InChI Key: BKZLPJWBRQQEGC-UHFFFAOYSA-N
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Description

3,4-Dihydroxytetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H8O5. It is a derivative of tetrahydrofuran, featuring hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 3 position. This compound is notable for its unique structure, which includes a five-membered ring with both hydroxyl and carboxyl functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxytetrahydrofuran-3-carboxylic acid can be achieved through various methods. One approach involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . Another method includes the dehydration and concomitant cyclization of erythritol in the presence of specific catalysts . The reaction conditions typically involve heating erythritol at temperatures ranging from 85 to 200°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3,4-Dihydroxytetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxytetrahydrofuran-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

3,4-dihydroxyoxolane-3-carboxylic acid

InChI

InChI=1S/C5H8O5/c6-3-1-10-2-5(3,9)4(7)8/h3,6,9H,1-2H2,(H,7,8)

InChI Key

BKZLPJWBRQQEGC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)(C(=O)O)O)O

Origin of Product

United States

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